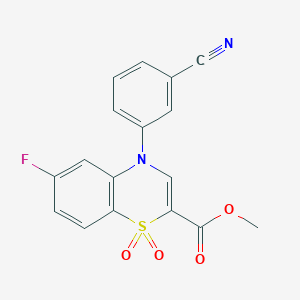

methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

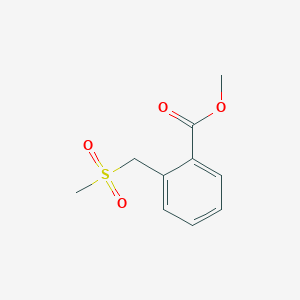

The compound “methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a benzothiazine ring, which is a type of heterocyclic compound . The benzothiazine ring is substituted with a cyanophenyl group, a fluorine atom, and a methyl ester group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzothiazine ring, which is a six-membered ring containing a sulfur and a nitrogen atom . The presence of the cyanophenyl, fluorine, and methyl ester groups would also significantly influence the compound’s chemical behavior .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the cyanophenyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity . The cyanophenyl and methyl ester groups could also influence properties like solubility and boiling point .Scientific Research Applications

Synthesis and Precursor Use

Methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, as part of the benzothiazine compound family, has been extensively studied for its versatile applications in synthetic organic chemistry and pharmaceutical research. Vidal, Madelmont, and Mounetou (2006) demonstrated its utility as a precursor in the synthesis of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006). Furthermore, Zia-ur-Rehman et al. (2009) explored its role in creating novel biologically active compounds, highlighting its potential in developing antibacterial and antioxidant agents (Zia-ur-Rehman et al., 2009).

Chemotherapeutic Research

In the field of oncology, Hutchinson et al. (2001) and Bradshaw et al. (2002) investigated fluorinated benzothiazoles, revealing potent in vitro cytotoxicity against breast cancer cell lines, suggesting its derivatives as promising candidates for cancer therapy (Hutchinson et al., 2001); (Bradshaw et al., 2002).

Antiviral and Antimicrobial Studies

Wilkerson, Bean, and Stephens (2017) focused on the synthesis of 2-cyano-substituted 1,4-benzothiazine 1,1-dioxides for antiviral research, underscoring the potential of benzothiazine derivatives in combating viral infections (Wilkerson, Bean, & Stephens, 2017). Ahmad et al. (2011) provided insights into the antioxidant and antimicrobial efficacy of N′-(substituted-2-chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, highlighting the therapeutic potential of these compounds (Ahmad et al., 2011).

Anion Receptors and Transporters

Wenzel, Light, Davis, and Gale (2011) explored the use of compounds containing benzothiazine derivatives as anion receptors and transporters, demonstrating significant affinity for oxo-anions and function as transmembrane chloride/nitrate antiporters, which could have implications for medical and industrial applications (Wenzel et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

properties

IUPAC Name |

methyl 4-(3-cyanophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O4S/c1-24-17(21)16-10-20(13-4-2-3-11(7-13)9-19)14-8-12(18)5-6-15(14)25(16,22)23/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIFJDAFKCSAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(3-cyanophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/no-structure.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2767491.png)

![2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole](/img/structure/B2767493.png)

![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)

![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)